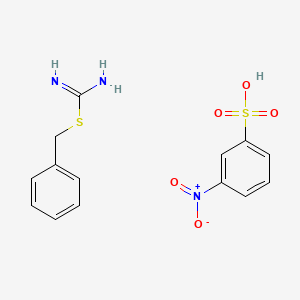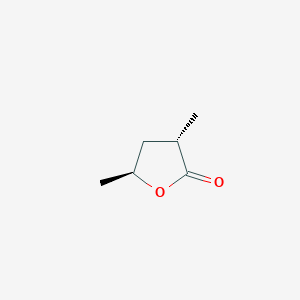
1,3-Propanediol, 2-cyclohexyl-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is an organic compound with the molecular formula C13H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The compound is characterized by the presence of a cyclohexyl and an ethyl group attached to the second carbon of the propane chain. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- can be achieved through several methods. One common approach involves the reaction of cyclohexyl ethyl ketone with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of high-pressure hydrogenation and specialized catalysts can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-cyclohexyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Cyclohexyl ethyl ketone or cyclohexyl acetic acid.
Reduction: Cyclohexyl ethyl propane.
Substitution: Cyclohexyl ethyl halides or amines.
Scientific Research Applications
1,3-Propanediol, 2-cyclohexyl-2-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexyl and ethyl groups can affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1,3-propanediol: Contains a methyl group instead of a cyclohexyl group.
1,3-Butanediol: A shorter chain diol with different physical and chemical properties.
Uniqueness
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is unique due to the presence of both cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These features make it particularly valuable in applications requiring specific hydrophobic and steric properties.
Properties
CAS No. |
25450-99-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-cyclohexyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C11H22O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h10,12-13H,2-9H2,1H3 |
InChI Key |
VKVNNYYLKZRPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)




![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)








